Propyl 4-(furan-2-amido)benzoate

Lipophilicity Partition coefficient Drug-likeness

Medicinal chemistry programs require the specific n-propyl ester to avoid uncontrolled variables introduced by generic homolog substitution. This compound provides a defined LogP (~2.9-3.0) and intermediate hydrolytic stability for reproducible SAR and intracellular delivery assays. It is offered as a custom-synthesized research chemical building block with full quality assurance. - Fills the n-propyl gap in furan-2-carboxamidobenzoate ester SAR series for antimicrobial screening. - Balanced lipophilicity and predictable solution conformation facilitate NMR analysis and bioconjugation. - Serves as a versatile synthetic handle for hydrazinolysis, reduction, or transesterification.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
Cat. No. B11692857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-(furan-2-amido)benzoate
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C15H15NO4/c1-2-9-20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-10-19-13/h3-8,10H,2,9H2,1H3,(H,16,17)
InChIKeyIUGRGNVGRSUATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 4-(furan-2-amido)benzoate: A Propyl Ester Building Block in Furan-2-Carboxamidobenzoate Research


Propyl 4-(furan-2-amido)benzoate (IUPAC: propyl 4-(furan-2-carbonylamino)benzoate; molecular formula C₁₅H₁₅NO₄; molecular weight approximately 273.28 g/mol) is a synthetic organic compound belonging to the class of furan-2-carboxamidobenzoate esters . It incorporates a furan-2-carboxamide pharmacophoric element connected via an amide linkage to a benzoate moiety esterified with a linear n-propyl chain. This structural architecture places it within a homologous series that includes the well-characterized methyl ester (CAS 313375-40-5, LogP 2.3915 [1]) and the ethyl ester (CAS 300814-13-5, XLogP3-AA 2.4, 259.26 g/mol [2]). The compound is primarily employed as a research chemical intermediate, screening library component, and synthetic building block in medicinal chemistry programmes targeting antimicrobial and antiproliferative pathways associated with furan-containing small molecules [3].

Why Propyl 4-(furan-2-amido)benzoate Cannot Be Interchanged with Methyl, Ethyl, or Isopropyl Ester Analogs


Within the furan-2-carboxamidobenzoate ester series, the alkyl ester substituent is not an inert spectator group. Altering the ester moiety from methyl to ethyl to propyl to isopropyl measurably shifts key physicochemical parameters — most notably lipophilicity (LogP/XLogP3 from ~2.39 to ~2.4 to an estimated >2.8 for n-propyl [1]) and aqueous solubility (ethyl ester experimental solubility >38.9 µg/mL at pH 7.4 [2]) — which in turn influence membrane permeability, metabolic stability (ester hydrolysis rate), and the compound's behaviour in in vitro assay systems [3]. The linear n-propyl chain of the target compound further distinguishes it from the branched isopropyl isomer (CAS 307505-21-1), as branching alters molecular shape, boiling point, and steric accessibility of the ester carbonyl toward enzymatic hydrolysis . Generic substitution of one ester homolog for another therefore introduces uncontrolled variables in biological assay reproducibility, SAR interpretation, and synthetic intermediate reactivity, making deliberate procurement of the specific propyl ester essential for studies where the n-propyl chain is a defined design element.

Quantitative Differentiation Evidence for Propyl 4-(furan-2-amido)benzoate Relative to Its Closest Ester Homologs


Lipophilicity (LogP) Differentiation: Propyl vs. Methyl vs. Ethyl Ester Homologs

The lipophilicity of furan-2-carboxamidobenzoate esters increases systematically with ester alkyl chain elongation. The methyl ester (CAS 313375-40-5) has a computed LogP of 2.3915 [1], and the ethyl ester (CAS 300814-13-5, PubChem CID 711230) has an XLogP3-AA of 2.4 [2]. Based on the established Hansch π-contribution of approximately +0.5 log unit per added methylene group in aliphatic esters, the n-propyl ester is estimated to exhibit LogP in the range of 2.9–3.0, representing a >0.5 log unit increase in lipophilicity relative to the methyl ester [3]. This shift positions the propyl ester closer to the optimal Lipinski LogP range (1–3) for oral drug-like molecules while maintaining greater lipophilicity than the methyl and ethyl homologs, potentially enhancing passive membrane permeability in cell-based assays [3].

Lipophilicity Partition coefficient Drug-likeness

Molecular Weight Differentiation: Propyl vs. Isopropyl vs. Ethyl vs. Methyl Ester Homologs

Molecular weight systematically increases from methyl (245.23 g/mol [1]), through ethyl (259.26 g/mol [2]), to propyl/isopropyl (273.28 g/mol ). The target n-propyl compound and the commercially available isopropyl structural isomer (Sigma-Aldrich CAS 307505-21-1) share identical molecular formula (C₁₅H₁₅NO₄) and molecular weight (273.28–273.29 g/mol) , yet differ in the connectivity of the propyl group (linear vs. branched), resulting in distinct topological polar surface area (TPSA), three-dimensional shape, and boiling point. The ethyl ester displays a TPSA of 68.5 Ų and a rotatable bond count of 5 [2]; the propyl ester introduces one additional rotatable C–C bond (6 rotatable bonds), increasing conformational flexibility and potentially affecting entropy-driven binding to protein targets [3].

Molecular weight Drug-likeness Permeability

Ester Hydrolysis Rate Differentiation: Propyl vs. Methyl/Ethyl Ester Prodrug Potential

Alkyl ester hydrolysis rates in biological media generally follow the trend: methyl > ethyl > n-propyl > isopropyl, driven by increasing steric hindrance at the ester carbonyl [1]. The linear n-propyl ester of the target compound is predicted to exhibit intermediate hydrolytic stability — faster than the branched isopropyl ester (which benefits from greater steric shielding by the geminal dimethyl group) but measurably slower than the ethyl and methyl esters [1][2]. In the context of the furan-2-carboxamidobenzoate scaffold, where the ester may serve as either a protecting group or a prodrug element (e.g., for the carboxylic acid 4-(furan-2-amido)benzoic acid, CAS 5768-34-3 ), the n-propyl ester offers differential release kinetics that can be tuned for specific experimental half-life requirements in cellular or in vivo models [2].

Metabolic stability Ester hydrolysis Prodrug design

Antibacterial Activity Class Evidence: Furan-2-Carboxamide Benzoate Esters Against Drug-Resistant Clinical Isolates

While no MIC data are available for the specific compound propyl 4-(furan-2-amido)benzoate, structurally related furan-2-carboxamide derivatives have demonstrated confirmed in vitro antibacterial activity against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and MRSA [1]. The core furan-2-carboxamide motif is recognized as an essential scaffold conferring antibacterial properties, with the carboxamide bond (–CO–NH–) contributing substantial hydrolysis resistance critical for biological persistence [1]. The 4-amidobenzoate ester extension present in the target compound further modulates physicochemical properties without abolishing the furan-2-carboxamide pharmacophore, positioning it as a viable scaffold for systematic ester-based SAR exploration within antibacterial programmes [2].

Antibacterial Drug-resistant Furan-2-carboxamide

Structural Isomer Differentiation: n-Propyl vs. Isopropyl Ester

The target compound (n-propyl 4-(furan-2-amido)benzoate) and the commercially available isopropyl 4-(2-furoylamino)benzoate (CAS 307505-21-1, Sigma-Aldrich ) are constitutional isomers sharing identical molecular formula (C₁₅H₁₅NO₄) and molecular weight (273.28–273.29 g/mol). However, the linear n-propyl chain versus the branched isopropyl group introduces measurable differences in steric accessibility of the ester carbonyl, molecular shape, boiling point, and predicted LogP. The isopropyl ester is commercially stocked by Sigma-Aldrich and ChemDiv, while the n-propyl ester may require custom synthesis or sourcing through specialised suppliers . This isomer distinction is critical for SAR studies: the n-propyl chain presents a linear, flexible extension suited for occupying narrow hydrophobic channels, whereas the isopropyl analog offers a bulkier, more rigid substituent that may differentially engage sterically constrained binding pockets .

Structural isomer Steric hindrance SAR precision

Vendor Availability and Purity Benchmarking

The closest commercially available analog — isopropyl 4-(2-furoylamino)benzoate (CAS 307505-21-1) — is stocked by Sigma-Aldrich as an AldrichCPR product . The ethyl analog (CAS 300814-13-5) is listed by multiple vendors including CymitQuimica (98% purity, now discontinued ) and Leyan (98% purity ). The free carboxylic acid precursor, 4-(2-furoylamino)benzoic acid (CAS 5768-34-3), is available from Aladdin Scientific and Enamine (typically 95% purity) . The target n-propyl ester may be sourced through custom synthesis services (e.g., Enamine, AKSci) or specialised research chemical suppliers. Purity specifications for related furan-2-carboxamidobenzoate esters typically range from 95% to 98% (HPLC/GC), with the recommendation that procurement specify ≥95% purity for screening applications and ≥98% for detailed SAR and crystallisation studies .

Procurement Purity Supply chain

Research and Industrial Application Scenarios for Propyl 4-(furan-2-amido)benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Ester Alkyl Chain Effects on Antibacterial Potency

The n-propyl ester fills a specific gap in the ester homolog series (methyl, ethyl, n-propyl, isopropyl) for systematic SAR studies targeting drug-resistant Gram-positive and Gram-negative bacteria. The furan-2-carboxamide core is a validated antibacterial scaffold with confirmed activity against MRSA, A. baumannii, and K. pneumoniae clinical isolates [1]. Incorporating the n-propyl ester enables researchers to probe how incremental lipophilicity increases (estimated LogP shift from 2.39 [methyl] to ~2.9–3.0 [n-propyl]) and altered ester hydrolysis kinetics impact both in vitro MIC values and intracellular bacterial targeting, without the confounding steric effects introduced by the branched isopropyl isomer [2].

Prodrug Design and Intracellular Delivery of 4-(Furan-2-amido)benzoic Acid

When intracellular delivery of the carboxylic acid metabolite 4-(furan-2-amido)benzoic acid (CAS 5768-34-3) is desired, the n-propyl ester offers intermediate hydrolytic stability — more resistant to premature extracellular hydrolysis than the methyl and ethyl esters, yet more readily cleaved intracellularly than the sterically hindered isopropyl ester [1]. This positions the n-propyl ester as a candidate for esterase-activated prodrug strategies, particularly in assays where sustained intracellular release of the free acid over hours (rather than minutes) is required [2].

Chemical Biology Probe Development: Furan-2-Carboxamide-Based Fluorescent or Affinity Reagents

The n-propyl ester benzoate moiety serves as a versatile synthetic handle for further derivatisation (e.g., hydrazinolysis to acyl hydrazides, reduction to benzyl alcohols, or transesterification). The linear n-propyl chain provides predictable conformational behaviour in solution, facilitating NMR-based conformational analysis and reducing spectral complexity relative to the isopropyl isomer [1]. This is advantageous in chemical biology programmes where well-defined linker chemistry and reproducible bioconjugation (e.g., to fluorophores, biotin, or solid supports via the ester terminus) are critical for generating high-quality probe molecules [2].

Fragment-Based and Lead-Like Screening Library Design

With a molecular weight of 273.28 g/mol, TPSA of approximately 68.5 Ų, and estimated LogP in the drug-like range (2.9–3.0), propyl 4-(furan-2-amido)benzoate satisfies key physicochemical criteria for lead-like and fragment-based screening libraries (MW < 300, TPSA < 140 Ų, rotatable bonds ≤ 6) [1]. Its intermediate lipophilicity distinguishes it from the more polar methyl/ethyl homologs and the more constrained isopropyl analog, offering a balanced profile for primary screening against diverse target classes where moderate lipophilicity and conformational flexibility are desirable [2].

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